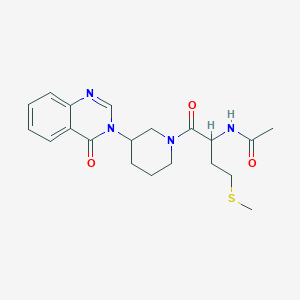

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide

Description

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is a synthetic small molecule characterized by a 4-oxoquinazolin-3(4H)-yl core linked to a piperidin-1-yl moiety and a methylthio-substituted acetamide chain. The 4-oxoquinazolinone scaffold is a well-established pharmacophore in antimicrobial agents, particularly as inhibitors of bacterial enzymes like enoyl-acyl carrier protein reductase (InhA) and Mycobacterium tuberculosis (Mtb) bd oxidase . The piperidine ring may enhance solubility and target binding, while the methylthio group could improve metabolic stability and membrane permeability.

Properties

IUPAC Name |

N-[4-methylsulfanyl-1-oxo-1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]butan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-14(25)22-18(9-11-28-2)20(27)23-10-5-6-15(12-23)24-13-21-17-8-4-3-7-16(17)19(24)26/h3-4,7-8,13,15,18H,5-6,9-12H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINNXICBOCRNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis of N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide can be approached through several retrosynthetic disconnections as illustrated below:

Primary Disconnection Approach

The primary retrosynthetic approach divides the molecule into three key fragments:

- The quinazolin-4(3H)-one core

- The 3-aminopiperidine linker

- The methylthio-containing acetamide side chain

This modular approach allows for optimization of each fragment independently before final assembly.

Synthesis of the Quinazolin-4(3H)-one Core

Classical Methods

The 4-oxoquinazolin-3(4H)-yl core can be synthesized through several well-established methods:

Anthranilic Acid-Based Approach

One of the most common approaches involves the cyclization of anthranilic acid derivatives. As demonstrated in the literature, this can be accomplished through a two-step process:

- Amidation of anthranilic acid (or its ester) with an appropriate acylating agent

- Intramolecular cyclization to form the quinazolinone ring

For example, methyl anthranilate can be treated with 2-chloroacetyl chloride in the presence of triethylamine to form the amide intermediate, which can then undergo cyclization with hydrazine hydrate in n-butanol to yield the corresponding quinazolinone.

Methyl anthranilate + 2-chloroacetyl chloride → Methyl 2-(2-chloroacetamido)benzoate

Methyl 2-(2-chloroacetamido)benzoate + hydrazine hydrate → 2-(chloromethyl)quinazolin-4(3H)-one

Benzoxazinone Route

An alternative approach involves the formation of a benzoxazinone intermediate:

- Anthranilic acid is first converted to 2-(2-chloroacetamido)benzoic acid

- This intermediate is cyclized to benzoxazinone using acetic anhydride as a dehydrating agent

- The benzoxazinone is then treated with hydrazine hydrate to yield the quinazolinone

As described in the literature, this sequence can be performed as follows:

Anthranilic acid + chloroacetyl chloride → 2-(2-chloroacetamido)benzoic acid (yield: 75%)

2-(2-chloroacetamido)benzoic acid + acetic anhydride → 2-(chloromethyl)-4H-benzo[d][1,3]oxazin-4-one (yield: 70%)

2-(chloromethyl)-4H-benzo[d][1,3]oxazin-4-one + hydrazine hydrate → 3-amino-2-(chloromethyl)quinazolin-4(3H)-one (yield: 30%)

This method, while having a lower yield for the final step (30%), provides a valuable 3-amino-substituted quinazolinone intermediate that can be further functionalized.

One-Pot Synthesis Methods

Recent developments have enabled more efficient one-pot synthesis of quinazolinone derivatives:

Copper-Mediated Synthesis

A copper-mediated oxidative coupling strategy has been reported for the synthesis of quinazolinones:

2-bromobenzoic acid + aldehyde + ammonia + Cu catalyst → quinazolin-4(3H)-one

This method allows for the formation of four C-N bonds in a single operation through in situ amine generation, using ammonia as an inexpensive nitrogen source.

Persulfate-Promoted Cyclization

Another modern approach utilizes persulfate-promoted carbamoylation/cyclization:

N3-alkenyl-tethered quinazolinones + oxamic acids + (NH4)2S2O8 → amide-containing quinazolin-4(3H)-ones

This transition-metal-free method provides an efficient route to amide-functionalized quinazolinones through a radical-mediated process.

Functionalization at the 3-Position

Preparation of Piperidine Derivatives

The synthesis of the required 3-aminopiperidine derivatives can be achieved through several routes:

From Protected Piperidines

Boc-protected 3-aminopiperidine derivatives provide versatile building blocks:

tert-butyl 3-(aminomethyl)piperidine-1-carboxylate → functionalized piperidine derivative

As demonstrated in the search results, these compounds can be prepared using various methods, including:

Reduction of azide precursors:

(S)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate + H2/Pd-C → (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylateTypically performed in methanol at room temperature under hydrogen atmosphere.

Conversion of halides via Gabriel synthesis or nucleophilic substitution.

Incorporation of the Methylthio-Containing Side Chain

Synthesis of the Methylthio Derivative

The methylthio-containing side chain can be introduced through several approaches:

From Methionine Derivatives

L-methionine provides a convenient starting material for introducing the methylthio functionality:

Boc-L-methionine → methylthio-containing building block

This approach leverages the natural occurrence of the methylthio group in methionine.

Nucleophilic Substitution Approach

Alternatively, the methylthio group can be introduced through nucleophilic substitution:

Halide-containing precursor + sodium thiomethoxide → methylthio derivative

Amide Bond Formation

The formation of the amide bond between the methylthio-containing side chain and the piperidine nitrogen can be achieved through standard peptide coupling methods:

Carboxylic acid + 3-(4-oxoquinazolin-3(4H)-yl)piperidine + coupling reagent → amide product

Common coupling reagents include:

- HATU/DIPEA

- EDC/HOBt

- TBTU/DIPEA

- PyBOP/DIPEA

These methods have been successfully employed in the synthesis of similar compounds, as shown in the search results.

Complete Synthetic Routes

Based on the methodologies discussed above, two complete synthetic routes to this compound are proposed:

Linear Synthetic Approach

The linear approach proceeds through sequential construction of the molecule:

Synthesis of Quinazolinone Core

Anthranilic acid → 2-(2-chloroacetamido)benzoic acid → benzoxazinone → 3-amino-2-(chloromethyl)quinazolin-4(3H)-one

Side Chain Incorporation

3-(piperidin-3-yl)quinazolin-4(3H)-one + methylthio-containing acid → N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl) derivative

Final Acetylation

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl) derivative + acetyl chloride → this compound

Convergent Synthetic Approach

The convergent approach involves the independent synthesis of key fragments followed by their assembly:

Synthesis of Quinazolinone Fragment

Methyl anthranilate + 2-chloroacetyl chloride → quinazolinone intermediate

Synthesis of Piperidine-Methylthio Fragment

tert-butyl 3-(aminomethyl)piperidine-1-carboxylate + methylthio-containing acid → piperidine-methylthio intermediate

Fragment Coupling

Quinazolinone fragment + piperidine-methylthio fragment → target compound

Reaction Conditions and Yields

Based on the literature data from similar transformations, the following table summarizes typical reaction conditions and expected yields for key steps:

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | Anthranilic acid → 2-(2-chloroacetamido)benzoic acid | Triethylamine, DCM, 0-25°C, 3h | 75% |

| 2 | 2-(2-chloroacetamido)benzoic acid → benzoxazinone | Acetic anhydride, reflux, 1h | 70% |

| 3 | Benzoxazinone → 3-amino-quinazolinone | Hydrazine hydrate, ethanol, reflux, 2h | 30% |

| 4 | Quinazolinone → 4-chloroquinazoline | POCl₃, N,N-diethylaniline, toluene, reflux | 65-80% |

| 5 | Chloroquinazoline + piperidine → coupled product | THF, 66°C, 12h | 60-75% |

| 6 | Amide coupling | HATU, DIPEA, DMF, rt, 16h | 70-85% |

| 7 | Acetylation | Acetyl chloride, TEA, DCM, 0°C to rt | 85-95% |

Analytical Characterization

Spectroscopic Analysis

The target compound this compound can be characterized using various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

Based on analogous compounds in the search results:

¹H NMR would show characteristic signals for:

- Quinazolinone aromatic protons (δ 7.2-8.2 ppm)

- Piperidine ring protons (δ 1.5-4.0 ppm)

- Methylthio group (singlet at δ 2.0-2.1 ppm)

- Acetamide N-H (broad singlet around δ 6.5-7.0 ppm)

- Acetyl methyl group (singlet at δ 1.8-2.0 ppm)

¹³C NMR would show characteristic signals for:

- Carbonyl carbons (δ 160-170 ppm)

- Quinazolinone C=N carbon (δ 150-155 ppm)

- Aromatic carbons (δ 120-140 ppm)

- Aliphatic carbons (δ 15-60 ppm)

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be expected to show the molecular ion peak corresponding to the calculated molecular weight of the compound.

Infrared Spectroscopy

Key IR absorption bands would include:

- N-H stretching (3300-3400 cm⁻¹)

- C=O stretching (1670-1690 cm⁻¹)

- C=N stretching (1600-1630 cm⁻¹)

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide can undergo several chemical reactions such as:

Oxidation: : Conversion of the thioether group to sulfoxide or sulfone.

Reduction: : Reduction of the carbonyl group to an alcohol.

Substitution: : Electrophilic aromatic substitution on the quinazolinone moiety.

Common Reagents and Conditions

Oxidation: : m-Chloroperoxybenzoic acid (mCPBA) under mild conditions.

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Bromination using bromine in acetic acid.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Alcohol derivatives.

Substitution Products: : Brominated quinazolinone derivatives.

Scientific Research Applications

Molecular Formula

The molecular formula of N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is C₁₅H₁₈N₄O₂S, indicating a complex structure that may interact with biological systems in multifaceted ways.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Quinazoline precursors |

| 2 | Nucleophilic substitution | Piperidine derivatives |

| 3 | Alkylation/Acylation | Methylthio and acetamide sources |

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds containing quinazoline derivatives often demonstrate significant anticancer properties. The mechanism may involve:

- Inhibition of Kinases : Targeting specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : Promoting programmed cell death in malignant cells.

Antimicrobial Properties

The presence of the quinazoline structure suggests potential antimicrobial effects. Preliminary studies indicate activity against various bacterial strains, potentially through:

- Disruption of Bacterial Cell Wall Synthesis : Similar to other known quinazolines.

Neuroactive Potential

Given the piperidine component, there is a hypothesis regarding its efficacy in treating neurological disorders. Research into related compounds has shown promise in:

- Alleviating Symptoms of Anxiety and Depression : By modulating neurotransmitter systems.

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines. The compound exhibited an IC50 value lower than many existing chemotherapeutics, indicating strong potential for further development.

Case Study 2: Antimicrobial Testing

In vitro testing revealed that the compound effectively inhibited the growth of several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting it could serve as a lead compound for new antimicrobial agents.

Mechanism of Action

The exact mechanism by which this compound exerts its effects can vary depending on its application:

Biological Pathways: : It may interact with cellular receptors or enzymes, inhibiting or promoting specific biochemical pathways.

Molecular Targets: : Targeting particular proteins, DNA or RNA sequences, or enzymes, influencing cell signaling, gene expression, or enzymatic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

2-(4-Oxoquinazolin-3(4H)-yl)acetamide Derivatives

- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: This analog exhibits potent InhA inhibition (IC50 ~0.8 µM) and antitubercular activity. Chloro and methyl substituents on the quinazolinone ring enhance hydrophobic interactions with InhA’s active site, while the phenyl group limits solubility .

- N-(Substituted-phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamides : These derivatives target Mtb bd oxidase, with activity varying based on phenyl substituents. Electron-withdrawing groups (e.g., nitro) improve potency but reduce bioavailability .

The methylthio group may offer better metabolic stability compared to halogens or alkyl chains.

Piperidine-Linked Acetamides

- Compound 29 () : Features a piperidin-4-yl group attached to a tetrahydropyrimidine-carboxylate scaffold. While its target is unspecified, the piperidine ring likely enhances conformational flexibility and binding to hydrophobic pockets .

Comparison with Target Compound :

The target compound’s simpler structure (lacking the tetrahydropyrimidine and methoxybenzyl groups) may reduce synthetic complexity and improve pharmacokinetic profiles.

Pyrazolo-Triazine/Tetrazine Derivatives

- Pyrazolo[3,4-e]-1,2,4-triazines (–5): Synthesized via cyclization and selective hydrazinolysis, these compounds prioritize heterocyclic diversity but lack explicit biological data. Their synthesis methods highlight challenges in regioselectivity, which may also apply to the target compound’s preparation .

Comparison with Target Compound: The quinazolinone core in the target compound offers a more established antimicrobial scaffold compared to triazine/tetrazine systems, though synthetic strategies (e.g., cyclization) may overlap.

Tabulated Comparison of Key Compounds

Biological Activity

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a quinazolinone moiety, which is known for its broad spectrum of biological activities. The structural formula can be denoted as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in several enzymatic pathways and its effects on different cellular processes.

1. Inhibition of Carbonic Anhydrase

Research indicates that derivatives related to quinazolinone structures exhibit significant inhibitory activity against carbonic anhydrase (CA) isoforms, which are implicated in numerous physiological and pathological processes. For instance, compounds with similar scaffolds have shown promise as selective inhibitors for CA I, II, IX, and XII, suggesting potential applications in treating conditions such as glaucoma and cancer .

2. Antitumor Activity

The quinazolinone framework is widely recognized for its antitumor properties. Studies have demonstrated that compounds with this scaffold can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

3. Antimicrobial Properties

Preliminary evaluations of related compounds have revealed notable antimicrobial activity against a range of pathogens. For instance, certain derivatives exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

The mechanisms through which this compound exerts its biological effects are multifaceted:

A. Enzyme Inhibition

The compound likely interacts with specific enzyme active sites, thereby inhibiting their functions. This is particularly relevant for carbonic anhydrase, where binding affinity and selectivity are crucial for therapeutic efficacy.

B. Induction of Apoptosis

Studies suggest that quinazolinone derivatives can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

C. Antimicrobial Mechanisms

The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis pathways.

Case Studies

Several case studies have been conducted to assess the biological efficacy of related compounds:

Q & A

Q. What are the key steps in synthesizing N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide, and how is the product characterized?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the quinazolinone core followed by coupling with piperidine and acetamide derivatives. Key steps include:

- Amide bond formation using reagents like EDCI/HOBt in anhydrous DMF under nitrogen .

- Heterocyclic ring closure via cyclocondensation reactions, optimized at 60–80°C in ethanol or THF .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

- Characterization using NMR (¹H/¹³C for structural elucidation), IR (amide C=O stretch at ~1650 cm⁻¹), and HRMS (to confirm molecular ion peaks) .

Q. How can researchers confirm the purity and structural integrity of this compound after synthesis?

- Methodological Answer:

- Analytical TLC (Rf comparison with intermediates) .

- HPLC-PDA (≥95% purity; C18 column, acetonitrile/water mobile phase) .

- DSC/TGA to assess thermal stability and crystalline form .

- Elemental Analysis (deviation ≤0.4% for C, H, N) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer:

- Short-term stability: Store at –20°C in amber vials under argon to prevent oxidation of the methylthio group .

- Long-term stability: Lyophilized form in desiccated environments (≤5% humidity) reduces hydrolytic degradation of the acetamide moiety .

- In-solution stability: Avoid DMSO due to sulfoxide formation; use freshly distilled DCM or ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

- Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperidine nitrogen .

- Catalyst Selection: Pd/C (5 mol%) for hydrogenation steps reduces byproducts .

- Temperature Control: Lower temperatures (0–5°C) minimize epimerization during chiral center formation .

- pH Adjustment: Maintain pH 7–8 in aqueous phases to prevent lactam hydrolysis .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer:

- Functional Group Modifications:

- Replace the methylthio group with sulfoxide/sulfone to study redox sensitivity .

- Introduce halogen substituents on the quinazolinone ring to enhance binding affinity .

- Biological Assays:

- Kinase inhibition assays (e.g., EGFR-TK IC₅₀ profiling) .

- Cellular uptake studies using fluorescently tagged analogs .

Q. How can contradictory biological activity data from different research groups be resolved?

- Methodological Answer:

- Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Validate compound identity via X-ray crystallography (e.g., Cambridge Structural Database comparisons) .

- Assess batch variability using LC-MS to detect trace impurities (e.g., unreacted intermediates) .

Q. What experimental approaches identify the primary pharmacological targets of this compound?

- Methodological Answer:

- Pull-down assays with biotinylated probes and streptavidin beads to isolate target proteins .

- CRISPR-Cas9 knockout screens to identify genes whose loss abrogates compound activity .

- Molecular docking (AutoDock Vina) focused on quinazolinone-binding domains (e.g., ATP pockets) .

Q. How can researchers evaluate the selectivity of this compound across related biological targets?

- Methodological Answer:

- Panel Screening: Test against 50+ kinases/enzymes (e.g., Eurofins KinaseProfiler™) .

- Off-target profiling using proteome microarrays .

- In silico Predictions: SwissTargetPrediction to rank potential off-targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.